Salvileucantholide

Cancer research Cytotoxicity screening Natural product pharmacology

Salvileucantholide (CAS: 158994-33-3; molecular formula C20H14O6; molecular weight 350.32) is a rearranged neo-clerodane diterpenoid first isolated from the aerial parts of Salvia leucantha Cav. (Lamiaceae).

Molecular Formula C20H14O6
Molecular Weight 350.3 g/mol
Cat. No. B12398923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvileucantholide
Molecular FormulaC20H14O6
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESCC1=C2C3C(O3)C=C4C(C2=CC5=C1C(OC5=O)C6=COC=C6)COC4=O
InChIInChI=1S/C20H14O6/c1-8-15-10(13-7-24-19(21)11(13)5-14-18(15)25-14)4-12-16(8)17(26-20(12)22)9-2-3-23-6-9/h2-6,13-14,17-18H,7H2,1H3/t13-,14+,17+,18+/m0/s1
InChIKeyZTYBQWLDCYNQKE-MJSCVDMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salvileucantholide Procurement Guide: Neo-Clerodane Diterpenoid Structural Identity and Baseline Characterization


Salvileucantholide (CAS: 158994-33-3; molecular formula C20H14O6; molecular weight 350.32) is a rearranged neo-clerodane diterpenoid first isolated from the aerial parts of Salvia leucantha Cav. (Lamiaceae) [1]. Its structure was definitively established via spectroscopic methods, chemical transformation, and X-ray diffraction analysis, confirming a unique rearranged neo-clerodane skeleton [2]. The compound has subsequently been identified in other Salvia species, including S. arisanensis [3]. This baseline structural and sourcing characterization is essential for verifying compound identity during procurement.

Salvileucantholide Procurement: Why Structural and Biological Substitution with Generic Neo-Clerodane Analogs Is Not Advisable


Generic substitution among neo-clerodane diterpenoids derived from Salvia species is scientifically unjustified without rigorous comparative evaluation. Salvileucantholide possesses a distinct rearranged neo-clerodane skeleton that fundamentally differs from both classical neo-clerodanes and other rearranged variants isolated from the same plant material, including salvifaricin, isosalvipuberulin, and salviandulin E [1]. The structural divergence translates to divergent biological activity profiles. For instance, while salvileucantholide exhibits cytotoxicity against HCT116 (IC50 = 32.61 μM) and BT474 (IC50 = 25.02 μM) cell lines, co-isolated salviandulin E demonstrates antitrypanosomal activity (IC50 = 0.72 μg/mL against T. b. brucei) rather than the cytotoxic profile of salvileucantholide [2][3]. Even within the same plant source and structural class, the observed quantitative activity differences preclude the assumption of functional equivalence and underscore the necessity of compound-specific procurement for target-directed research.

Salvileucantholide Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Activity Data


Salvileucantholide Cytotoxicity IC50 Values Across Three Human Cancer Cell Lines

Salvileucantholide exhibits quantifiable, cell line-specific cytotoxic activity with reported IC50 values derived from Hsp90 luciferase refolding assays [1]. In a direct comparison within the same study, salvileucantholide demonstrated activity against HCT116 (colorectal carcinoma), BT474 (breast ductal carcinoma), and HepG2 (hepatocellular carcinoma) cell lines [2]. The compound showed the highest potency against BT474 cells (IC50 = 25.02 μM), followed by HCT116 (IC50 = 32.61 μM) and HepG2 (IC50 = 37.35 μM) [1]. This differential sensitivity across cell lines provides a quantitative basis for selecting appropriate experimental models in cancer research applications.

Cancer research Cytotoxicity screening Natural product pharmacology

Salvileucantholide Structural Verification via X-Ray Crystallography: Differentiating from Co-Isolated Neo-Clerodanes

Salvileucantholide's structure has been unambiguously established through X-ray diffraction analysis, providing definitive crystallographic data that distinguishes it from other neo-clerodane diterpenoids [1]. The compound was isolated alongside salvifaricin (S2), isosalvipuberulin (S3), and salviandulin E (S5) from the same aerial parts of Salvia leucantha, with each compound exhibiting distinct structural features despite sharing the neo-clerodane backbone [2]. Salvileucantholide (S4) possesses a rearranged neo-clerodane skeleton that differentiates it from the standard neo-clerodane framework of its co-isolates [1]. This crystallographic verification provides a critical quality control benchmark for procurement, ensuring that ordered material corresponds to the structurally validated compound rather than an isomeric or structurally related contaminant.

Structural biology Natural product chemistry Compound authentication

Salvileucantholide Acetylcholinesterase Inhibitory Activity Relative to Structurally Related Compounds

In acetylcholinesterase (AChE) inhibition assays, salvileucantholide exhibited an IC50 value of 50.55 μM [1]. This activity was evaluated alongside two structurally related diterpenoids co-isolated from Salvia leucantha: 3β-methoxyisopuberulin (IC50 = 32.2 μM) and dugesin B (IC50 = 22.13 μM) [1]. Salvileucantholide demonstrated the lowest inhibitory potency among the three compounds tested, with dugesin B showing approximately 2.3-fold higher potency (IC50 ratio 50.55/22.13 = 2.28). This quantitative comparison establishes a clear hierarchy of AChE inhibitory activity within this subset of S. leucantha diterpenoids, providing researchers with a data-driven basis for compound selection in neurological research applications.

Neuropharmacology Acetylcholinesterase inhibition Alzheimer's disease research

Salvileucantholide Optimal Research Applications: Evidence-Based Use Cases for Procurement Planning


Cancer Cell Line Screening with Defined IC50 Sensitivity Ranges (BT474 and HCT116 Models)

Salvileucantholide is appropriate for cytotoxicity screening in BT474 breast ductal carcinoma cells (IC50 = 25.02 μM) and HCT116 colorectal carcinoma cells (IC50 = 32.61 μM), where its quantifiable activity has been documented via Hsp90 luciferase refolding assays [1]. Researchers should note that activity in HepG2 hepatocellular carcinoma cells is lower (IC50 = 37.35 μM), making this cell line a less sensitive model for initial screening applications. The compound's defined IC50 values provide a benchmark for evaluating structure-activity relationships when compared to other neo-clerodane diterpenoids lacking reported cytotoxicity data in these specific cell lines.

Natural Product Chemistry Studies Focused on Rearranged Neo-Clerodane Skeleton Characterization

Salvileucantholide serves as a characterized reference standard for studies investigating rearranged neo-clerodane diterpenoids from Salvia species. The compound's structure has been definitively established by X-ray crystallography, providing unambiguous atomic coordinates and stereochemical assignment [2]. This crystallographic validation distinguishes salvileucantholide from co-isolated neo-clerodanes (salvifaricin, isosalvipuberulin, salviandulin E) that lack the rearranged skeleton feature [3]. Procurement of structurally authenticated salvileucantholide enables comparative phytochemical studies across Salvia species and supports dereplication efforts in natural product discovery programs.

Acetylcholinesterase Comparative Pharmacology Studies in Neurological Disease Models

Salvileucantholide is suitable for comparative acetylcholinesterase inhibition studies where a defined lower-potency comparator is required (IC50 = 50.55 μM) [1]. The compound can serve as a baseline control when evaluating the enhanced activity of more potent related diterpenoids such as dugesin B (IC50 = 22.13 μM) or 3β-methoxyisopuberulin (IC50 = 32.2 μM) [1]. This application is particularly relevant for structure-activity relationship investigations aimed at identifying the structural determinants of AChE inhibition potency within the neo-clerodane diterpenoid class.

Salvia Species Phytochemical Profiling and Chemotaxonomic Marker Studies

Salvileucantholide has been isolated from multiple Salvia species, including S. leucantha [3] and S. arisanensis [4], establishing its utility as a chemotaxonomic marker for species authentication and phytogeographic studies. Procurement of authenticated salvileucantholide enables its use as an analytical reference standard in HPLC and LC-MS based metabolomics studies aimed at characterizing Salvia species biodiversity, validating botanical identity, or monitoring seasonal and geographical variation in diterpenoid production profiles.

Quote Request

Request a Quote for Salvileucantholide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.